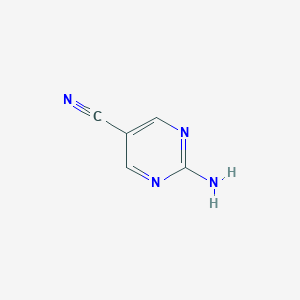

2-Aminopyrimidine-5-carbonitrile

Vue d'ensemble

Description

2-Aminopyrimidine-5-carbonitrile, also known as 2-amino-5-cyanopyrrole, is an organic compound . Its molecular formula is C4H3N3 and its structure contains a pyrimidine ring and a nitrile group . It is a colorless to yellowish solid, soluble in water and most organic solvents .

Synthesis Analysis

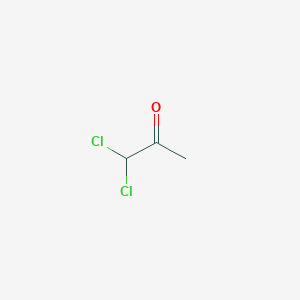

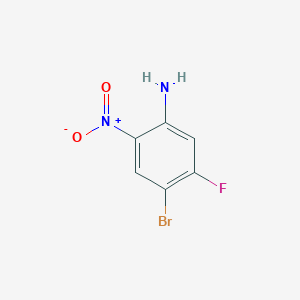

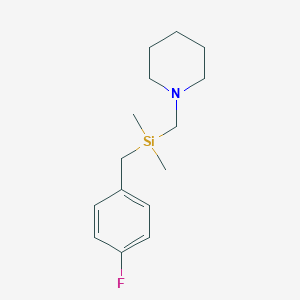

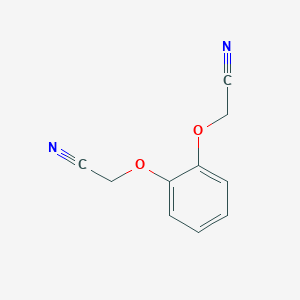

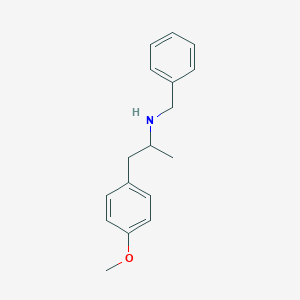

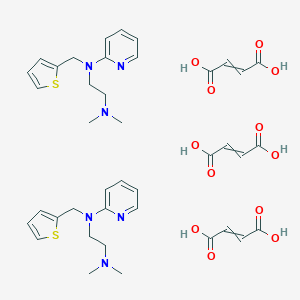

The synthesis of this compound derivatives has been achieved by the condensation of 4- (4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-2- (methylthio)-6-oxopyrimidine-5-carbonitrile with different aromatic amines using ethanol as solvent . Three different aldehydes were used in the synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring and a nitrile group . The InChI code is 1S/C5H4N4/c6-1-4-2-8-5 (7)9-3-4/h2-3H, (H2,7,8,9) and the InChI key is SEUSFEKWVIFWTN-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The topological polar surface area is 75.6 Ų . The exact mass is 120.043596145 g/mol and the monoisotopic mass is 120.043596145 g/mol . The complexity is 127 .

Applications De Recherche Scientifique

Développement d'agents anticancéreux

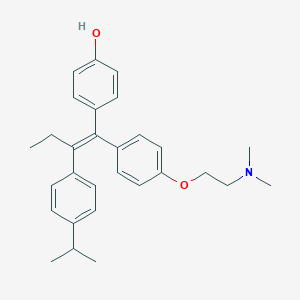

2-Aminopyrimidine-5-carbonitrile : les dérivés ont été conçus comme des inhibiteurs de la tyrosine kinase mimant l'ATP ciblant le récepteur du facteur de croissance épidermique (EGFR). Ces composés présentent des activités cytotoxiques contre diverses lignées cellulaires tumorales humaines, notamment le carcinome colorectal, le carcinome hépatocellulaire, le cancer du sein et les cellules de cancer du poumon non à petites cellules . Ils se sont avérés plus actifs que certains inhibiteurs de l'EGFR existants, ce qui en fait des candidats prometteurs pour le développement de médicaments anticancéreux.

Recherche sur le traitement de la leucémie

De nouveaux dérivés de la 6-amino-5-cyano-2-thiopyrimidine, qui sont structurellement liés à la This compound, ont montré une activité anticancéreuse à large spectre avec une forte sélectivité pour la leucémie. Ces composés ont été évalués pour leur capacité à arrêter le cycle cellulaire, à induire l'apoptose et à présenter un bon profil de sécurité contre les lignées cellulaires normales .

Cellules solaires sensibilisées par un colorant (DSSC)

This compound : a été étudié pour son application dans les cellules solaires sensibilisées par un colorant (DSSC). Les calculs de chimie quantique suggèrent que les groupes amine et nitrile dans sa structure contribuent à une bonne efficacité de conversion dans les DSSC, ce qui en fait un composé précieux pour la recherche sur les énergies renouvelables .

Développement d'antibiotiques

Des dérivés de la This compound ont été synthétisés et caractérisés pour leur activité antibiotique potentielle. Ces composés ont été testés contre différentes souches bactériennes gram-positives et gram-négatives, indiquant leur utilisation potentielle dans le développement de nouveaux antibiotiques .

Science des matériaux : Propriétés électroniques

Les structures électroniques et les spectres d'absorption de la This compound en font un candidat pour l'étude des propriétés électroniques en science des matériaux. Ses polarisabilités et ses hyperpolarisabilités ont été analysées, qui sont des paramètres essentiels pour les matériaux utilisés dans l'électronique .

Science de l'environnement : Synthèse verte

This compound : et ses dérivés peuvent être synthétisés en utilisant des méthodes respectueuses de l'environnement. Une synthèse monotope sans solvant utilisant du chlorure d'ammonium a été documentée, soulignant son rôle dans la chimie verte et les pratiques durables .

Safety and Hazards

2-Aminopyrimidine-5-carbonitrile is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

One of the future directions for 2-Aminopyrimidine-5-carbonitrile is in the field of solar cells. Quantum chemistry calculations of energies, geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer this compound were studied based on ab initio HF and Density Functional Theory (DFT) using the hybrid functionals B3LYP . The study suggests that this compound could be used as a dye sensitizer in solar cells .

Mécanisme D'action

Target of Action

2-Aminopyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It has been identified as a key target in various cancers, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . Additionally, it has been suggested that this compound may inhibit the methionine biosynthesis pathway .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and no P-gp substrate activity . Its lipophilicity (Log Po/w) ranges from -0.43 to 0.81, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines . For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .

Analyse Biochimique

Biochemical Properties

2-Aminopyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of pyrimidine-5-carbonitrile derivatives, which are known to inhibit the epidermal growth factor receptor (EGFR) . The nature of these interactions involves the compound mimicking ATP, thereby inhibiting the tyrosine kinase activity of EGFR .

Cellular Effects

The cellular effects of this compound are primarily observed through its derivatives. These derivatives have shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . They influence cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with EGFR. As an ATP mimicking tyrosine kinase inhibitor, it binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This results in changes in gene expression and cellular signaling pathways, leading to the observed cytotoxic effects .

Temporal Effects in Laboratory Settings

Its derivatives have been observed to induce cell cycle arrest and apoptosis over time .

Propriétés

IUPAC Name |

2-aminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSFEKWVIFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396795 | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-48-6 | |

| Record name | 2-Amino-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using chitosan as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives?

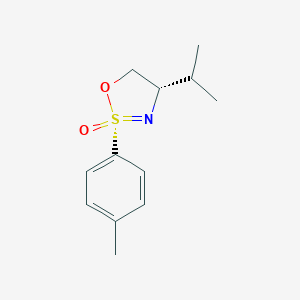

A1: Chitosan, a naturally occurring biopolymer, offers several advantages as a catalyst in synthesizing this compound derivatives [, ]. Firstly, it functions efficiently without any post-modification, utilizing its active –NH2 and –OH groups for catalysis [, ]. This eliminates the need for complex and potentially costly modification procedures. Secondly, chitosan promotes the reaction under mild conditions (85 °C) in the absence of solvent [, ], contributing to a greener and more sustainable approach. Finally, chitosan can be reused [, ], making it a cost-effective and environmentally friendly catalyst.

Q2: What is the general synthetic approach for preparing diverse this compound derivatives?

A2: A versatile method for synthesizing a library of diverse this compound derivatives involves a three-component reaction []. This reaction typically combines a guanidine, an aldehyde, and a cyanoketone, followed by spontaneous aromatization to yield the final product []. This strategy allows for the incorporation of various substituents into the this compound scaffold, enabling the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.

Q3: Have there been any computational studies on this compound, and what is their significance?

A3: Yes, quantum chemistry calculations have been performed on this compound to evaluate its potential as a dye sensitizer for solar cells []. These studies provide insights into the electronic structure and properties of the compound, which are crucial for understanding its behavior in photovoltaic devices. Computational modeling can guide the development of more efficient dye sensitizers for solar energy conversion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)